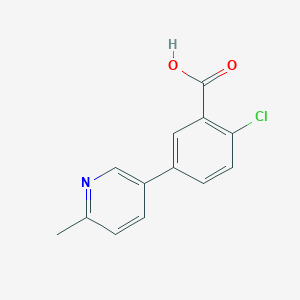![molecular formula C16H22N2O4 B8520324 tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate](/img/structure/B8520324.png)
tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate is a chemical compound with the molecular formula C16H24N2O4. It is a solid at room temperature and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl-2-{1-[4-(ethoxycarbonyl)phenyl]ethylidene}hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with ethyl 4-acetylbenzoate in the presence of a catalytic amount of acetic acid. The reaction is carried out in toluene at 80°C overnight, resulting in the formation of the desired product as a crystalline solid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reagents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include acetic acid, sodium borohydride, and various solvents like toluene and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate is utilized in a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl-2-{1-[4-(ethoxycarbonyl)phenyl]ethylidene}hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N'-[1-[4-(ethoxycarbonyl)phenyl]ethylidene]hydrazinecarboxylate can be compared with similar compounds such as:
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has a similar structure but differs in the presence of a piperidine ring.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another similar compound with a piperidine ring and a hydroxyethyl group.
These compounds share some chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of tert-butyl-2-{1-[4-(ethoxycarbonyl)phenyl]ethylidene}hydrazinecarboxylate.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 4-[C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |
InChI |
InChI=1S/C16H22N2O4/c1-6-21-14(19)13-9-7-12(8-10-13)11(2)17-18-15(20)22-16(3,4)5/h7-10H,6H2,1-5H3,(H,18,20) |
InChI Key |
RIWYPBKLQJUBNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=NNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


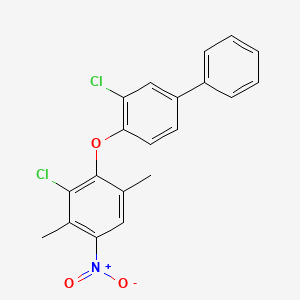
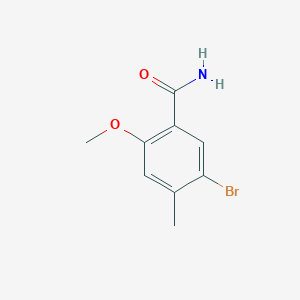
![11-{[(Methylsulfanyl)carbonothioyl]amino}undecanoic acid](/img/structure/B8520274.png)
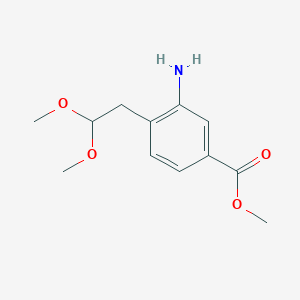
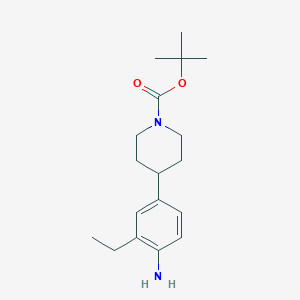
![4-Phenyl-1,8-dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B8520287.png)
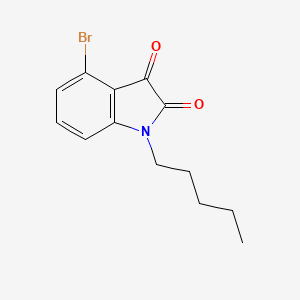
![2-Isopropyl-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B8520299.png)
![3,4-Difluoro-N-{[4-(trifluoromethyl)cyclohexyl]methyl}aniline](/img/structure/B8520301.png)
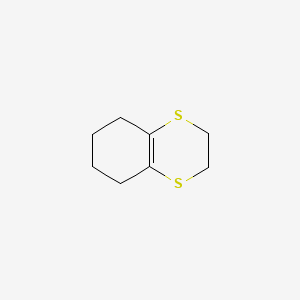
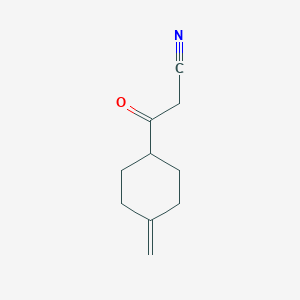
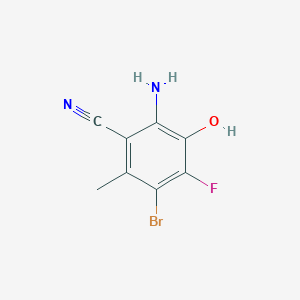
![1-[2-(2,4-Dichlorophenyl)hexyl]-4-nitro-1H-imidazole](/img/structure/B8520348.png)
